A derivative of vitamin B3 (niacin) involved in various cellular processes PubChem. Compounds with a nicotinamide scaffold are being explored in medicinal chemistry for their potential therapeutic applications NCBI: .
This modification can affect the molecule's solubility, permeability, and interaction with biological targets ScienceDirect.
The presence of chlorine can influence the molecule's biological activity and pharmacokinetic properties ACS Publications.
6-chloro-4-formyl-N,N-diisopropylnicotinamide is a chemical compound with the molecular formula and a molar mass of 268.74 g/mol. It appears as a solid with a density of approximately 1.176 g/cm³ . The compound features a chloro group and an aldehyde functional group, making it of interest in various chemical applications.
The reactivity of 6-chloro-4-formyl-N,N-diisopropylnicotinamide can be attributed to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro group may undergo substitution reactions. Additionally, the compound can engage in condensation reactions, particularly with amines or alcohols, leading to the formation of more complex molecules.
The synthesis of 6-chloro-4-formyl-N,N-diisopropylnicotinamide typically involves multi-step organic reactions. One common method includes:
These steps allow for the controlled synthesis of the desired compound while minimizing by-products.
6-chloro-4-formyl-N,N-diisopropylnicotinamide has potential applications in:
Several compounds share structural similarities with 6-chloro-4-formyl-N,N-diisopropylnicotinamide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Diisopropylnicotinamide | Lacks chloro and formyl groups | |
| 6-Chloro-N,N-diethyl-nicotinamide | Different alkyl substituents | |
| 4-Formyl-N,N-diisopropylaminobenzene | Aromatic amine instead of pyridine |
The uniqueness of 6-chloro-4-formyl-N,N-diisopropylnicotinamide lies in its combination of both chloro and formyl groups on the nicotinamide structure, which may enhance its reactivity and biological activity compared to other derivatives. This specific arrangement could lead to novel interactions in pharmacological applications that are not observed in similar compounds.